B1576663 Esculentin-2CHa

Esculentin-2CHa

Cat. No.: B1576663
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentin-2CHa is a 37-amino acid antimicrobial peptide (GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC) first isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis . This cationic, amphipathic peptide exhibits a broad spectrum of potent research applications, primarily due to its ability to interact with and permeabilize cell membranes in a non-specific manner . Its multifaceted bioactivity profile makes it a valuable tool for investigating new therapeutic strategies. In infectious disease research, this compound demonstrates potent growth-inhibitory activity against reference strains and multi-drug resistant clinical isolates of Gram-negative bacteria, including Escherichia coli , Acinetobacter baumannii , and Stenotrophomonas maltophilia . It also shows significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits antifungal properties . Its mechanism of action, which involves membrane disruption, presents a low likelihood for cross-resistance with conventional antibiotics, positioning it as a compelling candidate for anti-infective drug development . Beyond microbiology, this compound has significant research value in metabolic disease studies. The peptide and its truncated analogue, this compound(1-30), exhibit potent insulinotropic activity . Studies in BRIN-BD11 clonal pancreatic β-cells and isolated mouse islets indicate that it stimulates insulin secretion via an atypical KATP-independent pathway, involving membrane depolarization and an increase in intracellular Ca²⁺ levels . In vivo, acute and chronic administration in high-fat-fed mice has been shown to improve glucose tolerance, enhance insulin secretion, and reduce plasma glucagon levels . Recent, innovative research has further demonstrated that long-acting fusion proteins and nanoparticle conjugates of this compound(1-30) can ameliorate key features of non-alcoholic fatty liver disease (NAFLD) in mouse models, indicating potential applicability for treating metabolic disorders linked to obesity and diabetes . Additional areas of investigation include its immunomodulatory potential, as it can stimulate the production of the anti-inflammatory cytokine interleukin-10 , and its selective cytotoxicity against human non-small cell lung adenocarcinoma A549 cells, which is of interest for oncology research . Researchers can utilize this versatile peptide to explore a wide range of host-defense and cell-signaling pathways.

Properties

bioactivity

Antibacterial

sequence

GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC

Origin of Product

United States

Origin and Isolation Methodology

Identification from Lithobates chiricahuensis (Chiricahua Leopard Frog) Skin Secretions

Esculentin-2CHa was first identified and isolated from the skin secretions of the Chiricahua leopard frog, Lithobates chiricahuensis, a species belonging to the Ranidae family. plos.orgscienceopen.com The secretions, which contain a complex mixture of bioactive peptides, are typically collected after stimulating the frog's skin, often with norepinephrine, to induce the release of the contents from granular glands. plos.orgscienceopen.com These glands in amphibian skin store a variety of peptides that serve as a first line of defense against pathogens and predators. nih.gov The primary amino acid sequence of this compound was determined to be GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC. plos.orgscienceopen.comnih.gov

Amphibian skin is a significant source of bioactive compounds, and frogs from the Ranidae family, or "true frogs," are recognized as a particularly rich source of antimicrobial peptides, including hundreds of variants. wikipedia.org this compound is one of many such peptides that have been discovered from these natural secretions. wikipedia.orgnih.gov

Peptidomic Analysis and Isolation Techniques from Biological Sources

The isolation and characterization of this compound from its natural source employ a standard peptidomic workflow. researchgate.net This process begins with the crude skin secretion collected from the amphibian.

The initial step involves separating the complex mixture of peptides. A common and effective method for this is reverse-phase high-performance liquid chromatography (RP-HPLC). e-fas.orgmdpi.com This technique separates peptides based on their hydrophobicity, allowing for the purification of individual compounds from the mixture. mdpi.com

Once the peptide is isolated, its structure is characterized. Mass spectrometry is a key analytical tool used to determine the precise molecular weight and amino acid sequence of the peptide. mdpi.com This combination of chromatography for separation and mass spectrometry for identification is a fundamental approach in the field of peptidomics for discovering and characterizing novel peptides from natural sources. researchgate.nete-fas.org

Characterization of Peptide Variants from Discrete Amphibian Populations

The esculentin (B142307) family of peptides, particularly Esculentin-2, exhibits considerable variation in its amino acid sequence across different frog species. nih.gov The primary structure of Esculentin-2 is generally poorly conserved between species, leading to the discovery of numerous natural variants. nih.gov This evolutionary pressure has resulted in a diversity of peptides, though certain characteristics, such as the hydrophobic nature of the N-terminal sequence, are often maintained. nih.gov

This diversity is exemplified by the identification of novel Esculentin-2 peptides in different, geographically distinct frog populations. For instance, a study of the skin secretions of a frog species endemic to the Western Ghats in India led to the identification of two new variants, named Esculentin-2 HYba1 and Esculentin-2 HYba2. nih.gov While these are from a different species (Hydrophylax bahuvistara), their discovery highlights the principle of peptide variation within the Esculentin-2 family in discrete amphibian populations. nih.gov Such natural analogues demonstrate how amino acid substitutions contribute to a wide array of similar but distinct peptides.

Below is a table showcasing the primary structure of the original this compound and a selected synthetic analogue studied for its biological activity.

Peptide NameAmino Acid SequenceOrigin/Type
This compoundGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCNatural peptide from Lithobates chiricahuensis plos.org
[L28K]this compoundGFSSIFRGVAKFASKGLGKDLAKLGVDKVACKISKQCSynthetic Analogue uel.ac.uk

Structural Characterization and Analysis

Primary Amino Acid Sequence Elucidation

Esculentin-2CHa is a 37-amino acid peptide. frontiersin.orgwikipedia.org The primary sequence is composed of a variety of amino acids, including aliphatic, hydrophobic, aromatic, and charged residues. wikipedia.org Specifically, it contains hydrophobic amino acids like Alanine and Leucine (B10760876), the aromatic and hydrophobic Phenylalanine, positively charged Arginine and Lysine (B10760008), and the negatively charged Aspartic acid. wikipedia.org The sequence also includes polar, uncharged residues such as Serine, Cysteine, and Glutamine. wikipedia.org

The elucidated primary amino acid sequence of this compound is: GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC nih.govnih.govresearchgate.net

Table 1: Primary Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)Properties
1-37Gly-Phe-Ser-Ser-Ile-Phe-Arg-Gly-Val-Ala-Lys-Phe-Ala-Ser-Lys-Gly-Leu-Gly-Lys-Asp-Leu-Ala-Lys-Leu-Gly-Val-Asp-Leu-Val-Ala-Cys-Lys-Ile-Ser-Lys-Gln-CysGFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQCA mix of hydrophobic, polar, and charged residues

Secondary and Tertiary Structural Features

This compound is predominantly α-helical in structure, particularly in a membrane-like environment. frontiersin.orgnih.govplos.org This α-helical conformation is considered a probable structure based on the helix/coil transition theory and is most prominent in the central to C-terminal region of the peptide, specifically residues 17-33. nih.govwikipedia.orgplos.org The peptide's ability to adopt this amphipathic α-helical conformation is a common feature among many frog skin host-defense peptides. nih.govplos.org

The tertiary structure of this compound is characterized by its α-helical nature and is stabilized by a disulfide bridge. frontiersin.org

Structural Domains and Functional Relevance

This compound possesses distinct structural domains that are critical to its biological functions.

C-terminal Cyclic Domain (CKISKQC): This domain is formed by a disulfide bond between the cysteine residues at positions 31 and 37. nih.govmdpi.com The removal of this cyclic domain and the substitution of the cysteine residues with serine lead to a considerable decrease in cytotoxicity against various microorganisms and mammalian cells. nih.govmdpi.com Interestingly, while this domain is crucial for antimicrobial activity, its deletion does not significantly affect the peptide's insulin-releasing activity. mdpi.comsemanticscholar.org The truncated version, this compound(1-30), can efficiently enter BRIN-BD11 cells and stimulate insulin (B600854) release without causing membrane disruption, suggesting a cell-penetrating peptide-like property. mdpi.comsemanticscholar.org

Physicochemical Properties Influencing Bioactivity

Several physicochemical properties of this compound are fundamental to its biological activity. These include its cationicity, hydrophobicity, and amphipathicity. nih.govmdpi.commdpi.com

Cationicity: this compound is a cationic peptide with a net positive charge of +5 at a pH of 7. frontiersin.orgnih.gov This positive charge is crucial for its initial interaction with the negatively charged components of microbial cell membranes. mdpi.com Increasing the cationicity through amino acid substitutions, such as replacing Aspartic acid with Lysine, can enhance its antimicrobial effects. mdpi.com However, this modification can also lead to an increase in hemolytic activity. mdpi.com For instance, the [D20K, D27K] analog showed a modest increase in potency against microorganisms but a marked increase in cytotoxicity against erythrocytes and A549 cells. nih.gov

Hydrophobicity: The presence of hydrophobic residues is a key feature of this compound. wikipedia.org The hydrophobic N-terminal hexapeptide is particularly important for its bioactivity. nih.gov The balance between hydrophobicity and cationicity is critical for the peptide's function and selectivity.

Amphipathicity: The α-helical structure of this compound is amphipathic, meaning it has both hydrophobic and hydrophilic faces. nih.govplos.orgmdpi.com This property allows the peptide to interact with and insert into the lipid bilayers of cell membranes, which is a key step in its mechanism of action. mdpi.com

Table 2: Physicochemical Properties of this compound
PropertyValue/DescriptionFunctional Relevance
Net Charge (at pH 7)+5Crucial for interaction with negatively charged microbial membranes. nih.govmdpi.com
Isoelectric Point (pI)10.82Indicates a basic character, contributing to its positive charge at physiological pH. nih.gov
HydrophobicityCharacterized by hydrophobic residues, especially in the N-terminal domain. wikipedia.orgnih.govImportant for membrane interaction and insertion. nih.gov
AmphipathicityThe α-helical structure has distinct hydrophobic and hydrophilic faces. nih.govmdpi.comFacilitates membrane permeabilization. mdpi.com

Chemical Synthesis and Analog Design Strategies

Solid-Phase Peptide Synthesis Techniques for Esculentin-2CHa and Analogs

The primary method for producing this compound and its various analogs is solid-phase peptide synthesis (SPPS). bioscientifica.comnih.gov This technique allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. SPPS is a well-established and efficient method for generating peptides, including modified versions with unnatural amino acids or other chemical alterations. frontiersin.org Analogs of this compound, such as truncated forms and those with specific amino acid substitutions, are readily synthesized using this approach. bioscientifica.comresearchgate.net For instance, the synthesis of this compound(1-30) and its derivatives has been successfully accomplished using SPPS, enabling detailed investigation into their structure-activity relationships. bioscientifica.commdpi.com

Rational Design of Substituted Analogs

To overcome limitations of the native peptide, such as susceptibility to enzymatic degradation, and to enhance its bioactivity, researchers have employed rational design strategies to create substituted analogs.

D-Amino Acid Substitutions for Enhanced Stability and Activity

A key strategy to improve the stability of peptides is the substitution of naturally occurring L-amino acids with their D-isomers. nih.govmdpi.com This modification renders the peptide less recognizable to proteases, thereby increasing its half-life in biological systems. nih.gov In the case of this compound(1-30), the substitution of L-amino acids with D-amino acids at specific positions has been shown to confer resistance to degradation by plasma enzymes. bioscientifica.comresearchgate.netnih.gov

A notable example is the analog [D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa(1-30), which was designed for enhanced plasma enzyme resistance while maintaining its biological activity. bioscientifica.comresearchgate.netnih.gov Studies have demonstrated that D-amino acid substitutions at positions 7 (Arginine), 15 (Lysine), and 23 (Lysine) of the truncated this compound(1-30) analog resulted in preserved insulin-releasing activity and conveyed resistance to plasma enzyme degradation. bioscientifica.comresearchgate.netnih.gov This increased stability consequently leads to improved glucose-lowering properties compared to the unsubstituted peptide. researchgate.net Research has confirmed that partial D-amino acid substitution is a valuable technique for improving the in vivo activity of antimicrobial peptides. nih.gov

AnalogModificationObserved Effect
[D-Arg⁷, D-Lys¹⁵, D-Lys²³]-esculentin-2CHa(1-30)Substitution of L-amino acids with D-isomers at positions 7, 15, and 23Increased resistance to plasma enzyme degradation and preserved insulin-releasing activity. bioscientifica.comresearchgate.netnih.gov

Amino Acid Substitutions for Increased Cationicity (e.g., Lysine (B10760008) and Arginine substitutions)

Increasing the net positive charge (cationicity) of a peptide can enhance its interaction with negatively charged cell membranes, which is often a crucial step for its biological function. nih.govresearchgate.net This is typically achieved by substituting neutral or acidic amino acids with basic residues like lysine (Lys) or arginine (Arg).

For this compound, increasing its cationicity through lysine substitutions has been shown to enhance its bioactivities. nih.govresearchgate.net For example, the analog [L28K]this compound, which has a higher net positive charge, demonstrated enhanced glucose tolerance and insulin (B600854) secretion in high-fat diet-fed mice. nih.govresearchgate.netresearchgate.net This improvement is thought to be due to increased cellular uptake of the more cationic peptide. researchgate.netresearchgate.net Similarly, substituting the acidic residues Aspartic acid (Asp) at positions 20 and 27 with lysine ([D20K, D27K]this compound) resulted in a modest increase in antimicrobial potency. nih.govscienceopen.com However, this particular modification also led to a significant increase in toxicity to human red blood cells. nih.gov Other substitutions, such as [L21K], [L24K], and [C31K], have also been investigated to modulate the peptide's activity. plos.org

AnalogModificationObserved Effect
[L28K]this compoundLysine substitution at position 28Enhanced glucose tolerance and insulin secretion. nih.govresearchgate.netresearchgate.net
[D20K, D27K]this compoundLysine substitutions at positions 20 and 27Modestly increased antimicrobial potency but also markedly increased hemolytic activity. nih.govscienceopen.com
[L21K], [L24K], [C31K] analogsLysine substitutions at various positionsVaried effects on insulinotropic potency and efficacy. plos.org

Truncated Peptide Analogs and Their Functional Implications (e.g., this compound(1-30))

Truncation, the removal of amino acid residues from the N- or C-terminus of a peptide, is another strategy to create analogs with potentially improved properties. The truncated analog this compound(1-30) is a prime example, created by removing the C-terminal cyclic domain (CKISKQC) of the full-length peptide. nih.govmdpi.comnih.gov

Interestingly, the removal of this cyclic domain, while decreasing antimicrobial potency, did not abolish the insulin-releasing activity of the peptide. bioscientifica.comnih.govmdpi.com This finding was significant as it allowed for further development of the more easily synthesized linear peptide, this compound(1-30), for its metabolic effects. bioscientifica.comresearchgate.net This truncated peptide has been shown to effectively internalize into pancreatic beta cells without causing membrane disruption and to stimulate insulin release. nih.govmdpi.com This suggests that this compound(1-30) may possess cell-penetrating peptide (CPP)-like properties. nih.govmdpi.com Further studies on this compound(1-30) and its own analogs have demonstrated their potential for improving blood glucose control. researchgate.net

AnalogModificationFunctional Implication
This compound(1-30)Deletion of the C-terminal cyclic domain (CKISKQC)Loss of antimicrobial activity but retention of insulin-releasing activity. bioscientifica.comnih.govmdpi.com

Lipid Conjugation for Modulating Bioactivity and Pharmacokinetics (e.g., octanoate (B1194180) attachment)

Lipid conjugation, the attachment of a fatty acid to a peptide, is a strategy employed to improve a peptide's pharmacokinetic profile. This modification can enhance binding to albumin in the blood, thereby extending the peptide's circulation time and protecting it from rapid clearance and degradation.

For this compound analogs, the attachment of an octanoate (a C8 fatty acid) to a lysine residue has been investigated. nih.govresearchgate.net Specifically, the analogs [Lys¹⁵-octanoate]-esculentin-2CHa(1-30) and [Lys²³-octanoate]-esculentin-2CHa(1-30) were synthesized. nih.gov These lipidated analogs showed slightly improved stability in mouse plasma compared to the non-lipidated this compound(1-30). nih.gov Furthermore, the attachment of an octanoate to the lysine at position 15 markedly increased insulin release from BRIN-BD11 cells. bioscientifica.com Chronic administration of [Lys¹⁵-octanoate]-esculentin-2CHa(1-30) in mice resulted in a significant lowering of blood glucose levels. nih.gov

AnalogModificationObserved Effect
[Lys¹⁵-octanoate]-esculentin-2CHa(1-30)Attachment of an octanoate to Lysine at position 15Slightly improved plasma stability and markedly increased insulin release. bioscientifica.comnih.gov
[Lys²³-octanoate]-esculentin-2CHa(1-30)Attachment of an octanoate to Lysine at position 23Slightly improved plasma stability. nih.gov

Genetic Engineering of Fusion Proteins for Extended Bioavailability (e.g., Albumin-Binding Domain fusion)

A more advanced strategy to extend the half-life of therapeutic peptides is to genetically fuse them to a larger protein or a domain that binds to a long-lived plasma protein like albumin. mdpi.com This approach leverages the natural recycling mechanism of albumin to prolong the bioavailability of the fused peptide. mdpi.com

To address the short plasma residence time of this compound(1-30), a long-acting version was engineered by genetically fusing it to an albumin-binding domain (ABD). dovepress.comnih.govnih.gov In one study, a fusion protein consisting of a tandem repeat of three this compound(1-30) units (3xESC) and an ABD was created. nih.gov This fusion protein, termed ESC-ABD, demonstrated a significantly extended plasma half-life of 12 hours after intravenous administration. researchgate.net More recently, a fusion protein of tandem trimeric this compound with an ABD and a SUMO fusion partner (SUMO-3xESC-ABD) was produced in E. coli. nih.gov This construct showed a dramatically longer estimated plasma half-life, 427-fold greater than that of the parent peptide. nih.gov These genetically engineered fusion proteins represent a promising avenue for developing this compound-based therapeutics with improved pharmacokinetic profiles. dovepress.comnih.gov

Fusion ProteinDesignOutcome
ESC-ABDTandem repeat of three this compound(1-30) units fused to an albumin-binding domain.Extended plasma half-life to 12 hours. researchgate.net
SUMO-3xESC-ABDTandem trimeric this compound fused to an albumin-binding domain and a SUMO partner.Estimated plasma half-life extended by 427-fold compared to the peptide alone. nih.gov

Biological Activities and Preclinical Investigations

Antimicrobial Activity

Esculentin-2CHa exhibits a broad spectrum of antimicrobial activity, demonstrating inhibitory effects against various pathogenic microorganisms, including multidrug-resistant bacterial strains and fungi. nih.govplos.orgfrontiersin.org

Preclinical studies have confirmed that this compound possesses potent growth-inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.govplos.org Its efficacy has been particularly noted against clinically relevant, multidrug-resistant strains.

The peptide has demonstrated significant activity against the following bacteria:

Escherichia coli : A reference strain of this Gram-negative bacterium has been shown to be susceptible to the growth-inhibitory effects of this compound. wikipedia.org

Acinetobacter baumannii : Potent activity has been observed against clinical isolates of multidrug-resistant A. baumannii. nih.govplos.orgnih.gov

Stenotrophomonas maltophilia : this compound is effective against clinical isolates of this opportunistic Gram-negative bacterium. nih.govplos.orgnih.gov

Staphylococcus aureus : The peptide shows potent inhibitory action against multidrug-resistant strains of this Gram-positive bacterium (MRSA). nih.govplos.orgnih.gov

Table 1: Spectrum of Antibacterial Activity of this compound

Bacterial Species Gram Stain Noted Activity References
Escherichia coli Negative Growth-inhibitory activity. wikipedia.org
Acinetobacter baumannii Negative Potent activity against multidrug-resistant clinical isolates. nih.govplos.orgnih.govbioscientifica.com
Stenotrophomonas maltophilia Negative Potent activity against multidrug-resistant clinical isolates. nih.govplos.orgnih.govbioscientifica.comasm.org

In addition to its antibacterial properties, this compound is recognized as having broad-spectrum antifungal capabilities. nih.govplos.orgwikipedia.org It is part of a family of peptides from amphibian skin known to be effective against a wide range of fungi. plos.orgfrontiersin.org

The antimicrobial potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) studies, which determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has shown that this compound has a potent MIC of ≤6 μM against clinical isolates of multidrug-resistant Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov Further studies have reported MIC values in the range of 4-8 μM against methicillin-resistant S. aureus (MRSA) and multidrug-resistant A. baumannii (MDRAB). researchgate.net An analogue with specific amino acid substitutions, [D20K, D27K]this compound, exhibited even lower MIC values of 1.5 to 3 μM against S. maltophilia strains. nih.govasm.org

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogues

Organism Compound MIC Value Reference
Multidrug-resistant Staphylococcus aureus This compound ≤6 μM nih.gov
Multidrug-resistant Acinetobacter baumannii This compound ≤6 μM nih.gov
Multidrug-resistant Stenotrophomonas maltophilia This compound ≤6 μM nih.gov

Anti-Diabetic and Insulinotropic Actions

Beyond its antimicrobial functions, this compound and its analogues have been investigated for their potential therapeutic role in type 2 diabetes, demonstrating significant effects on insulin (B600854) secretion and glucose regulation. nih.govwikipedia.org

In vitro studies have consistently shown that this compound stimulates the secretion of insulin from pancreatic β-cells.

BRIN-BD11 Clonal Cells : this compound has been shown to stimulate insulin secretion from rat BRIN-BD11 clonal pancreatic β-cells in a concentration-dependent manner. nih.govplos.orgnih.gov This stimulation occurs at concentrations as low as 0.3 nM without inducing cytotoxicity. nih.govresearchgate.netnih.gov The mechanism of action involves membrane depolarization and an increase in intracellular calcium (Ca2+). nih.govplos.orgnih.gov The insulinotropic activity was found to be diminished by the activation of KATP channels or the inhibition of voltage-dependent Ca2+ channels. nih.govresearchgate.netnih.gov

Isolated Mouse Islets : The peptide and its analogues have also been shown to increase glucose-stimulated insulin secretion from isolated mouse islets. nih.govbioscientifica.com The stimulatory effect of this compound on these primary cells was comparable in magnitude to that of glucagon-like peptide-1 (GLP-1) under similar experimental conditions. nih.gov

Table 3: Effects of this compound on Insulin Secretion in In Vitro Models

Model System Key Findings Mechanism of Action References
BRIN-BD11 Clonal Cells Concentration-dependent stimulation of insulin release (from ≥0.3 nM). Involves membrane depolarization and increased intracellular Ca2+. Attenuated by KATP channel activation and Ca2+ channel inhibition. nih.govplos.orgresearchgate.netnih.govresearchgate.net
Isolated Mouse Islets Markedly increased glucose-stimulated insulin secretion. Effects are glucose-dependent. nih.govbioscientifica.complos.org

The anti-diabetic potential of this compound has been further evaluated in animal models of diet-induced obesity and insulin resistance.

High-Fat Diet Fed Mice : In studies using high-fat diet-fed mice, acute administration of an analogue, [L28K]this compound, enhanced both glucose tolerance and insulin secretion. nih.govresearchgate.netnih.govresearchgate.net Longer-term administration over 28 days resulted in significantly decreased non-fasting plasma glucose, increased non-fasting plasma insulin, and improved glucose tolerance. nih.govnih.gov Furthermore, treatment with [L28K]this compound restored the impaired secretory responses of isolated islets from these mice to various secretagogues. nih.gov It also led to lower plasma and pancreatic glucagon (B607659) levels. nih.govnih.gov Similarly, acute administration of truncated analogues of this compound(1–30) to NIH Swiss mice improved their glucose tolerance and enhanced insulin release in a manner comparable to GLP-1. bioscientifica.comresearchgate.net

Table 4: Summary of In Vivo Anti-Diabetic Effects in High-Fat Diet Fed Mice

Compound Administered Observed Effects Reference
[L28K]this compound Enhanced glucose tolerance and insulin secretion. nih.govresearchgate.netnih.govresearchgate.net
[L28K]this compound (28-day treatment) Decreased non-fasting plasma glucose, increased non-fasting plasma insulin, improved glucose tolerance, and lowered plasma glucagon. nih.govnih.gov

Influence on Glucagon and GLP-1 Levels

Studies on high-fat diet-fed mice have demonstrated that treatment with analogues of this compound can lead to a significant reduction in both plasma and pancreatic glucagon levels. plos.orgnih.gov Specifically, the analogue [L28K]this compound was found to lower elevated plasma glucagon by 35% and pancreatic glucagon by 20% in these models. nih.gov This normalization of glucagon levels is a key finding, as hyperglucagonemia is a common feature of type 2 diabetes.

Furthermore, research involving another analogue, this compound(1-30), also showed a reduction in the increased plasma glucagon and GLP-1 levels that are typically induced by a high-fat diet. nih.govresearchgate.net The decrease in glucagon, a hormone that raises blood glucose levels, points to a beneficial regulatory role for this compound in glucose homeostasis.

Promotion of Beta-Cell Proliferation and Survival

This compound and its derivatives have been shown to have a positive impact on pancreatic beta-cells, which are responsible for producing, storing, and releasing insulin. The peptide promotes the proliferation and survival of these crucial cells. wikipedia.org Mechanistically, this compound has direct stimulatory effects on beta-cells, leading to insulin exocytosis. wikipedia.org

In studies with high-fat diet-fed mice, treatment with this compound(1-30) peptides markedly reduced the increase in beta-cell proliferation and apoptosis that is typically observed in this model of metabolic stress. nih.govresearchgate.net This suggests a protective effect on the beta-cell population, which is often compromised in diabetic states.

Restoration of Islet Cell Function in Impaired Models

A significant finding is the ability of this compound analogues to restore function to impaired islet cells. In high-fat diet-fed mice, where islet secretory responses to various stimuli are significantly diminished, treatment with [L28K]this compound for 28 days restored insulin-secretory responses to glucose, GLP-1, GIP, alanine, arginine, and KCl. plos.orgnih.gov

Similarly, islets isolated from mice treated with this compound(1-30) peptides showed improved insulin secretion in response to glucose, alanine, and GLP-1. nih.govresearchgate.net Morphological analysis of the islets revealed that while a high-fat diet leads to an increase in islet, beta-cell, and alpha-cell area, treatment with both [L28K]this compound and this compound(1-30) peptides significantly reduced these areas, indicating a normalization of islet morphology. plos.orgnih.govnih.govresearchgate.net

Anti-oxidative Properties in Metabolic Stress Models

This compound and its truncated analogue, this compound(1-30) (also referred to as GA30), have demonstrated notable anti-oxidative properties in models of metabolic stress. In studies using Drosophila melanogaster fed a high-sucrose diet, this compound(1-30) inhibited the generation of hydrogen peroxide and nitric oxide. nih.govresearchgate.net It also increased the levels of total thiol and reduced glutathione (B108866), key components of the cellular antioxidant defense system. nih.govresearchgate.net

Further investigations in a copper-induced oxidative stress model in Drosophila showed that this compound(1-30) mitigated the elevation of hydrogen peroxide, thiobarbituric reactive substances, and protein carbonyls. dntb.gov.ua The peptide also ameliorated the copper-induced inhibition of crucial antioxidant enzymes like catalase and glutathione S-transferase. dntb.gov.ua These findings highlight the potential of this compound to counteract the oxidative damage associated with metabolic diseases.

Immunomodulatory Effects

Beyond its metabolic actions, this compound exhibits significant immunomodulatory properties, influencing the production of key cytokines.

Stimulation of Interleukin-10 (IL-10) Production

This compound has been found to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. mdpi.comnih.gov This effect was observed in both unstimulated cells and those stimulated with concanavalin (B7782731) A. nih.gov IL-10 plays a crucial role in suppressing inflammatory responses, and its stimulation by this compound suggests a potential therapeutic application in inflammatory conditions. mdpi.comemjreviews.com

Stimulation of Tumor Necrosis Factor-alpha (TNF-α) Production by Macrophages

Paradoxically, alongside its anti-inflammatory effects, this compound also stimulates the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by peritoneal macrophages. mdpi.comnih.gov This dual activity suggests a complex immunomodulatory profile, where the peptide may enhance certain aspects of the innate immune response while dampening others. Other studies have also noted the ability of certain peptides to increase the production of pro-inflammatory cytokines like TNF-α. biorxiv.org

Effects on Macrophage Polarization

This compound has demonstrated notable immunomodulatory effects, particularly concerning the function of macrophages, which are key cells in the innate immune system. Macrophages can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 state or the anti-inflammatory M2 state. nih.gov Research indicates that this compound can influence this polarization.

The peptide has been shown to significantly stimulate the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by peritoneal macrophages. mdpi.comnih.gov The release of cytokines like TNF-α is a characteristic feature of M1-polarized macrophages, which are involved in promoting inflammatory responses to fight pathogens and cancer cells. nih.gov This immunostimulatory effect on macrophages suggests a potential role for this compound in enhancing the innate immune response during an infection. mdpi.com While the peptide also stimulates the anti-inflammatory cytokine Interleukin-10 (IL-10) in lymphoid cells, its direct effect on macrophages points towards the promotion of a pro-inflammatory M1 phenotype. mdpi.comnih.gov

Antitumor Activity

Beyond its immunomodulatory roles, this compound has been identified as having direct antitumor properties, exhibiting cytotoxicity against various cancer cell lines. researchgate.netresearchgate.net

Cytotoxic Activity Against Cancer Cell Lines (e.g., non-small cell lung adenocarcinoma A549 cells)

Preclinical studies have consistently reported the potent cytotoxic activity of this compound against human non-small cell lung adenocarcinoma A549 cells. mdpi.combioscientifica.comwikipedia.orgspandidos-publications.com The peptide's ability to induce cell death in this specific cancer line has been quantified, with a reported median lethal concentration (LC50) of 10 μM. nih.gov

Further research into synthetic analogues of this compound has sought to enhance this anticancer activity. An analogue with increased positive charge, [D20K, D27K]this compound, demonstrated a marked increase in potency, with an LC50 value of 3 μM against A549 cells. nih.gov This suggests that the peptide's cationic nature is a significant factor in its tumoricidal mechanism.

CompoundCell LineActivity (LC50)Source
This compoundA549 (non-small cell lung adenocarcinoma)10 μM nih.gov
[D20K, D27K]this compoundA549 (non-small cell lung adenocarcinoma)3 μM nih.gov

Differential Cytotoxicity Against Tumor Cells Versus Normal Mammalian Cells

A critical aspect of any potential anticancer agent is its selectivity for cancer cells over healthy host cells. This compound has shown a favorable profile in this regard, exhibiting differential cytotoxicity. nih.gov While it is highly potent against A549 tumor cells (LC50 = 10 μM), its toxicity towards normal human erythrocytes is considerably lower, with a reported LC50 of 150 μM. nih.govwikipedia.org This indicates a degree of selectivity for the cancer cells.

However, modifications to the peptide can alter this selectivity. The more potent [D20K, D27K]this compound analogue, while more effective against A549 cells, also displayed a significant increase in hemolytic activity, with an LC50 of 11 μM against erythrocytes. nih.gov This heightened toxicity towards normal cells reduces its therapeutic window. In contrast, studies on a truncated analogue, this compound(1-30), found that it could stimulate insulin release from normal pancreatic BRIN-BD11 cells without causing cytotoxicity, as confirmed by the lack of lactate (B86563) dehydrogenase (LDH) release. nih.govmdpi.com

CompoundCell TypeActivity (LC50)Source
This compoundA549 (Cancer)10 μM nih.gov
Human Erythrocytes (Normal)150 μM
[D20K, D27K]this compoundA549 (Cancer)3 μM nih.gov
Human Erythrocytes (Normal)11 μM

Other Reported Biological Activities

This compound is a multifunctional peptide with a range of biological effects reported in preclinical research beyond its immunomodulatory and antitumor actions. researchgate.netresearchgate.net

Antimicrobial Activity : The peptide demonstrates potent, broad-spectrum antimicrobial activity. It is effective against several clinically relevant bacteria, including multidrug-resistant strains of Staphylococcus aureus, Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.govnih.gov It also possesses antifungal properties. wikipedia.org

Insulinotropic and Anti-diabetic Effects : this compound and its analogues have been shown to stimulate the secretion of insulin from pancreatic β-cells. bioscientifica.comnih.gov This action is concentration-dependent and occurs via a mechanism that involves membrane depolarization and an increase in intracellular calcium levels, without cytotoxicity to the pancreatic cells. nih.govnih.gov Studies in mouse models of diet-induced obesity have shown that analogues can improve glucose tolerance and increase insulin secretion, highlighting its potential as an anti-diabetic agent. nih.govwikipedia.org

Antioxidant Properties : A truncated version of the peptide, this compound(1–30), has been observed to possess anti-oxidative capabilities. In studies using fruit flies, it inhibited the generation of hydrogen peroxide and nitric oxide induced by a high-sucrose diet. researchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action

Interactions with Cellular Membranes

The initial and critical step in the action of Esculentin-2CHa and its derivatives is the interaction with the plasma membrane of target cells. This interaction is governed by the peptide's physicochemical properties and leads to significant changes in membrane potential and permeability.

Membrane Depolarization Mechanisms

This compound and its truncated analogue, this compound(1-30), have been shown to induce membrane depolarization in pancreatic β-cells, a key event in stimulus-secretion coupling. bioscientifica.comnih.gov Studies using BRIN-BD11 clonal pancreatic β-cells revealed that this compound at a concentration of 1 μM causes a significant 2.1-fold increase in membrane potential compared to control cells. nih.gov This depolarizing effect is a crucial trigger for the cascade of events leading to insulin (B600854) exocytosis. wikipedia.org

A noteworthy aspect of this mechanism is its independence from the ATP-sensitive potassium (KATP) channels. bioscientifica.comwikipedia.orgmdpi.com Patch-clamp experiments have suggested that the depolarization induced by this compound(1-30) is not a result of the direct inhibition of these channels. bioscientifica.comnih.gov This indicates an alternative pathway for altering the cell's electrical state, distinguishing its action from many other insulin secretagogues that target KATP channels. The proposed mechanism involves the internalization of the peptide, which then leads to membrane depolarization and subsequent cellular responses. mdpi.comnih.govsemanticscholar.org

Permeabilization of Mammalian Cells

A principal function of this compound is the permeabilization of mammalian cell membranes. wikipedia.org This activity is concentration-dependent and can lead to cytotoxicity at higher concentrations. For instance, this compound exhibits cytotoxic activity against human erythrocytes with a median lethal concentration (LC50) of 150 μM. researchgate.netnih.gov

However, at concentrations where it stimulates insulin secretion (e.g., up to 3 μM for many analogues), significant membrane disruption leading to cell lysis is generally not observed. nih.gov The integrity of the plasma membrane is often assessed by measuring the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH). bioscientifica.comnih.gov Studies on BRIN-BD11 cells have shown that treatment with various this compound analogues does not cause a significant release of LDH, indicating that the insulinotropic effect is not a consequence of cytotoxic membrane leakage. bioscientifica.comnih.gov For example, the truncated peptide this compound(1-30) was found to efficiently internalize BRIN-BD11 cells without disrupting the cell membranes. mdpi.comsemanticscholar.org This suggests a more subtle mechanism of permeabilization or internalization that allows the peptide to enter the cell and exert its effects without causing overt damage.

Role of Cationicity in Membrane Interaction and Internalization

The cationic nature of this compound is a key determinant of its interaction with and subsequent internalization into mammalian cells. dovepress.com The peptide's positive charge facilitates its electrostatic attraction to the negatively charged components of the cell membrane, such as phospholipids. frontiersin.org This initial binding is a prerequisite for its membrane-related activities.

Modifications that increase the cationicity of this compound have been shown to enhance its biological activity. For example, the analogue [L28K]this compound, which has a higher positive charge, demonstrates enhanced glucose tolerance and insulin secretion in mice. mdpi.comresearchgate.net This is postulated to be due to a higher rate of cell uptake. mdpi.comresearchgate.net Similarly, the [D20K, D27K] analogue, with increased cationicity, showed a modest increase in potency against microorganisms. nih.gov However, this increased positive charge can also lead to greater cytotoxicity, as seen with the [D20K, D27K] analogue's marked increase in hemolytic activity. nih.gov

The ability of this compound(1-30) to internalize BRIN-BD11 cells efficiently without causing significant membrane disruption points towards a cell-penetrating peptide (CPP)-like mechanism. mdpi.comnih.govsemanticscholar.org This suggests that the peptide can translocate across the membrane to reach the cell's interior, where it can then modulate intracellular processes.

Intracellular Signaling Pathways and Second Messengers

Following its interaction with the cell membrane and internalization, this compound modulates intracellular signaling cascades, primarily involving calcium ions and other second messengers, to elicit its final cellular effects.

Modulation of Intracellular Calcium (Ca²⁺) Levels

A consistent and critical downstream effect of this compound-induced membrane depolarization is the elevation of intracellular calcium concentrations ([Ca²⁺]i). bioscientifica.comnih.gov In BRIN-BD11 cells, this compound (1 μM) and its analogues have been observed to cause a modest but significant 1.5-fold increase in [Ca²⁺]i. nih.gov This influx of extracellular calcium is a direct consequence of the opening of voltage-dependent calcium channels, which are activated by the initial membrane depolarization. nih.govplos.org

The essential role of calcium in the peptide's action is underscored by experiments where the chelation of extracellular Ca²⁺ or the use of calcium channel blockers, such as verapamil, significantly attenuates the insulinotropic activity of this compound and its analogues. nih.govplos.org

CompoundConcentrationCell LineFold Increase in Membrane Potential (vs. control)Fold Increase in Intracellular Ca²⁺ (vs. control)Reference
This compound1 μMBRIN-BD112.11.5 nih.gov
This compound(1–30)1 μMBRIN-BD11Significant increaseSignificant increase bioscientifica.com
[d-Arg⁷,d-Lys¹⁵,d-Lys²³]-esculentin-2CHa(1–30)1 μMBRIN-BD11Significant increaseSignificant increase bioscientifica.com
Lys¹⁵-octanoate-esculentin-2CHa(1–30)1 μMBRIN-BD11Significant increaseSignificant increase bioscientifica.com

Ion Channel Modulation (e.g., KATP channels, Voltage-dependent Ca²⁺ channels)

The insulin-releasing activity of this compound and its analogues is closely linked to the modulation of ion channel activity in pancreatic β-cells, leading to changes in membrane potential and intracellular ion concentrations. uel.ac.uknih.gov Studies on the clonal pancreatic β-cell line BRIN-BD11 have shown that this compound and its related peptides cause membrane depolarization and an increase in intracellular calcium ([Ca²⁺]i). uel.ac.uknih.gov This bioactivity is a key part of its insulinotropic mechanism. nih.govresearchgate.net

The process of insulin secretion in β-cells is tightly regulated by ATP-sensitive potassium (KATP) channels and voltage-dependent Ca²⁺ channels (VDCCs). bioscientifica.com An increase in the cellular ATP/ADP ratio leads to the closure of KATP channels, which depolarizes the cell membrane. researchgate.net This depolarization, in turn, triggers the opening of VDCCs, allowing an influx of Ca²⁺ that stimulates the exocytosis of insulin-containing granules. bioscientifica.com

Research indicates that the insulinotropic action of this compound is dependent on these pathways. uel.ac.uk The peptide's ability to stimulate insulin secretion is significantly diminished when KATP channels are forced open by the activator diazoxide (B193173) or when L-type voltage-dependent Ca²⁺ channels are blocked by the inhibitor verapamil. uel.ac.uknih.govresearchgate.netnih.gov Similarly, removing extracellular Ca²⁺ also attenuates the insulin-releasing effect, highlighting the crucial role of Ca²⁺ influx. uel.ac.uknih.govnih.gov

Interestingly, while the functional evidence points to a mechanism involving these channels, direct interaction may be complex. bioscientifica.com Patch-clamp experiments on BRIN-BD11 cells with the analogue [d-Arg⁷,d-Lys¹⁵,d-Lys²³]-esculentin-2CHa(1-30) showed that the observed membrane depolarization was not caused by a direct inhibition of KATP channels. bioscientifica.comnih.gov This has led to the proposal of a KATP-independent membrane depolarization mechanism, suggesting the peptide acts on the membrane to cause depolarization, which then leads to the opening of VDCCs and Ca²⁺ influx. mdpi.comsemanticscholar.orgwikipedia.org

The following table summarizes the effects of different ion channel modulators on the insulin secretion induced by this compound and its analogues.

Modulator Mechanism of Modulator Effect on this compound-Induced Insulin Secretion References
DiazoxideKATP channel activatorAttenuated / Inhibited bioscientifica.com, uel.ac.uk, nih.gov, nih.gov
VerapamilL-type voltage-dependent Ca²⁺ channel blockerAttenuated / Inhibited bioscientifica.com, uel.ac.uk, nih.gov, nih.gov
Ca²⁺ OmissionChelation of extracellular Ca²⁺Attenuated / Inhibited bioscientifica.com, uel.ac.uk, nih.gov, nih.gov
KCl (depolarising concentration)Induces membrane depolarizationAugmented bioscientifica.com

Proposed Cell Internalization Mechanisms (e.g., Cell-Penetrating Peptide-like properties)

A significant aspect of this compound's mechanism of action is its ability to enter cells. bioscientifica.comnih.gov This property is particularly evident in its truncated form, this compound(1–30), which lacks the C-terminal cyclic domain. nih.gov This analogue was found to efficiently internalize BRIN-BD11 cells without causing membrane disruption or cytotoxicity. semanticscholar.orgnih.gov This suggests that the insulinotropic action may not be solely dependent on interaction with the cell surface. nih.gov

The ability of this compound and its analogues to traverse the cell membrane has led to the hypothesis that they function as cell-penetrating peptides (CPPs). mdpi.comnih.govmdpi.com CPPs are typically short, cationic peptides that can translocate across biological membranes and deliver molecular cargo into cells. mdpi.com The insulinotropic action of peptides like [L28K]this compound and this compound(1–30) is thought to depend on this efficient internalization into β-cells, which then allows them to stimulate insulin exocytosis. mdpi.comresearchgate.net

The proposed mechanism for the insulinotropic action of this compound(1-30) involves a sequence of events initiated by its entry into the cell:

Cell internalization of the peptide. mdpi.comsemanticscholar.org

KATP-independent cell membrane depolarization. mdpi.comsemanticscholar.org

An increase in the intracellular Ca²⁺ level. mdpi.comsemanticscholar.org

Subsequent exocytosis of insulin. mdpi.comsemanticscholar.org

Modifications to the peptide's structure can enhance this property. Increasing the cationicity, for example by substituting amino acids with lysine (B10760008) (K), is thought to promote the peptide's interaction with the negatively charged cell membranes and facilitate its subsequent internalization. semanticscholar.orgnih.gov The analogue [L28K]this compound, which has a higher cationicity, was postulated to have enhanced cellular uptake, contributing to its improved effect on glucose tolerance and insulin secretion. semanticscholar.orgnih.govresearchgate.net

The table below details specific analogues and their observed properties related to cell internalization and bioactivity.

Peptide Analogue Modification Observed Property / Proposed Mechanism References
This compound(1–30)Truncated form, lacks cyclic C-terminal domain (CKISKQC).Efficiently internalizes BRIN-BD11 cells without cytotoxicity; possesses CPP-like properties. nih.gov, nih.gov, semanticscholar.org
[L28K]this compoundLeucine (B10760876) at position 28 substituted with Lysine.Higher cationicity; enhanced glucose tolerance and insulin secretion, possibly due to higher cell uptake. nih.gov, semanticscholar.org, researchgate.net
Fluorescent-labelled this compound(1–30)Tagged with a fluorescent marker (FITC).Confirmed membrane action with progressive internalization over time in BRIN-BD11 cells. bioscientifica.com

Advanced Research and Delivery System Development

Peptide Stability and in vitro Plasma Degradation Studies

Esculentin-2CHa, a peptide derived from the skin secretion of the Chiricahua leopard frog, has garnered interest for its diverse biological activities. However, its therapeutic application is hampered by its susceptibility to degradation by plasma enzymes. bioscientifica.comnih.gov

Initial in vitro studies revealed that the truncated analogue, this compound(1-30), undergoes significant degradation when exposed to mouse plasma, with approximately 93% of the peptide degraded within 8 hours. bioscientifica.comnih.gov Mass spectrometry analysis identified several cleavage sites within the peptide sequence, indicating vulnerability to various proteolytic enzymes. bioscientifica.com

To address this instability, researchers have explored several strategies, including amino acid substitution and lipidation. The substitution of L-amino acids with their unnatural D-isomers at specific positions has proven to be a highly effective approach to enhance plasma stability. bioscientifica.comnih.gov For instance, analogues with D-amino acid substitutions at positions 7 (Arginine), 15 (Lysine), and 23 (Lysine) demonstrated significantly improved resistance to plasma degradation. bioscientifica.comresearchgate.net

Another successful strategy involves the attachment of fatty acids to the peptide backbone, a process known as lipidation or acylation. nih.gov Octanoic acid-modified this compound analogues, specifically [Lys15-octanoate]-esculentin-2CHa(1–30) and [Lys23-octanoate]-esculentin-2CHa(1–30), showed enhanced in vitro plasma stability compared to the unmodified peptide. nih.govresearchgate.net After an 8-hour incubation in mouse plasma, these lipid-conjugated analogues exhibited 62% and 79% degradation, respectively, a notable improvement over the 93% degradation of the parent compound. nih.govresearchgate.net

These modifications, by conferring resistance to enzymatic degradation, are crucial for extending the peptide's plasma half-life and, consequently, its therapeutic efficacy. nih.govresearchgate.net

In vitro Plasma Degradation of this compound(1-30) and its Analogues

This table summarizes the percentage of degradation of this compound(1-30) and its modified analogues after an 8-hour incubation in mouse plasma.

CompoundModificationDegradation (%)Reference
This compound(1-30)Unmodified93 bioscientifica.comnih.gov
[Lys15-octanoate]-esculentin-2CHa(1–30)Octanoic acid at Lysine (B10760008) 1562 nih.govresearchgate.net
[Lys23-octanoate]-esculentin-2CHa(1–30)Octanoic acid at Lysine 2379 nih.govresearchgate.net

Nanoparticle-Based Delivery Systems

The development of nanoparticle-based delivery systems represents a significant leap forward in harnessing the therapeutic potential of this compound. By encapsulating or coating the peptide onto nanoparticles, researchers aim to improve its stability, extend its circulation time, and facilitate targeted delivery. dovepress.comresearchgate.net

Synthesis and Characterization of this compound-Coated Nanoparticles (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) have emerged as a promising platform for the delivery of therapeutic peptides due to their biocompatibility, ease of synthesis, and unique optical properties. dovepress.comnih.gov A recent study detailed the synthesis of this compound-albumin binding domain-coated AuNPs (ESC-ABD-AuNPs) using a one-step chemical reduction method. dovepress.comresearchgate.net

The synthesis involved the reduction of a gold salt (HAuCl4·3H2O) in the presence of the ESC-ABD fusion protein, which acted as a capping and stabilizing agent. dovepress.com The successful formation of the nanoparticles was visually confirmed by a color change of the solution to reddish-brown. dovepress.com

Further characterization using various analytical techniques provided detailed insights into the physicochemical properties of the synthesized nanoparticles. dovepress.comresearchgate.net

Transmission Electron Microscopy (TEM): TEM images revealed that the ESC-ABD-AuNPs were generally spherical and formed conglomerates. dovepress.comresearchgate.net

Dynamic Light Scattering (DLS): DLS analysis determined the average hydrodynamic size of the nanoparticles to be approximately 120 ± 10 nm. researchgate.netsciprofiles.com

UV-Visible (UV-VIS) Spectroscopy and Fourier Transform Infrared Spectroscopy (FT-IR): These techniques were also employed to confirm the successful preparation and coating of the nanoparticles. dovepress.comresearchgate.net

Evaluation of Nanoparticle Biocompatibility and in vitro Cell Viability

A critical aspect of developing any nanoparticle-based therapeutic is ensuring its safety and biocompatibility. The cytotoxicity of ESC-ABD-AuNPs was evaluated in vitro using several cell lines, including murine melanoma (B16F10), murine pancreatic β-cells (MIN6), and human hepatocellular carcinoma (HepG2) cells. nih.gov

The results of these cell viability assays were highly encouraging, demonstrating that the nanoparticles exhibited no significant toxicity. nih.gov Even at the highest tested concentration, cell viability remained above 80%, indicating the "safeness" of the nanoparticle formulation. nih.gov This low cytotoxicity profile suggests that these nanoparticles are well-tolerated and suitable for therapeutic applications. researchgate.netnih.gov

Assessment of Pharmacokinetics and Biodistribution of Nanoparticle Conjugates

Pharmacokinetic and biodistribution studies are essential to understand how a nanoparticle conjugate behaves in a biological system. Studies investigating ESC-ABD-AuNPs revealed a significantly extended plasma half-life of 28.3 hours. researchgate.netsciprofiles.com This prolonged circulation time is a substantial improvement compared to the unmodified peptide and is attributed to the protective nature of the gold nanoparticle core and the albumin-binding domain. researchgate.net

Biodistribution analysis showed that the nanoparticles were detectable in major organs for up to 7 days post-administration. nih.gov Notably, a high accumulation of ESC-ABD-AuNPs was observed in the liver, which is particularly relevant for treating liver-related diseases. researchgate.netnih.gov This prolonged retention in target organs like the pancreas and liver underscores the potential of this nanoparticle system for effective drug delivery. researchgate.netresearchgate.net

Potential for Combination Therapy with Small Molecules via Nanoparticle Loading

The versatility of the ESC-ABD-AuNPs platform extends to its potential for combination therapy. Researchers have successfully demonstrated the ability to load small-molecule drugs onto these nanoparticles, opening up new avenues for synergistic treatments. researchgate.netnih.gov

In one study, obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, was successfully loaded onto the ESC-ABD-AuNPs. researchgate.netnih.gov The loading efficiency was found to be in the range of 3.0–3.6%. nih.gov This capability to co-deliver a peptide therapeutic with a small molecule drug on a single nanoparticle platform holds immense promise for treating complex diseases that may benefit from a multi-targeted approach. researchgate.netnih.gov

Strategies for Enhancing Biological Stability and Efficacy

Beyond the specific modifications and delivery systems discussed, a broader range of strategies is being explored to enhance the biological stability and efficacy of peptides like this compound. The integration of antimicrobial peptides (AMPs) with various biomaterials is a key area of research. mdpi.comnih.gov

Conjugating peptides to biomaterials such as liposomes, polymers, and hydrogels can improve their stability and efficacy. mdpi.comnih.gov These strategies aim to protect the peptide from enzymatic degradation, control its release profile, and improve its targeting to specific tissues or cells. mdpi.com

Furthermore, innovative approaches such as computer-aided design and structural modifications are being employed to optimize the properties of AMPs. mdpi.comnih.gov These computational methods can help in designing novel peptide analogues with enhanced stability, reduced toxicity, and improved therapeutic activity. mdpi.com The cell-penetrating properties of some peptides, including derivatives of this compound, are also being leveraged to improve their intracellular delivery and efficacy. mdpi.comnih.gov

Comparative Studies and Structure Activity Relationships

Comparison with Other Amphibian Host-Defense Peptides (e.g., Brevinins, Ranatuerins, Magainins)

Esculentin-2CHa is a member of the broader family of amphibian host-defense peptides (HDPs), which are crucial components of the innate immune system of frogs. mdpi.com These peptides are typically stored in granular glands in the skin and are released in response to injury or stress. frontiersin.org While sharing the general characteristics of being cationic and often amphipathic, different families of HDPs exhibit distinct structural features and biological activity spectra. nih.gov this compound, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), is often found alongside other HDP families, such as ranatuerins and brevinins, within the same skin secretions. nih.gov Comparative analysis with these and other well-known amphibian peptides like magainins reveals both common themes and unique attributes.

Host-defense peptides from amphibians, including this compound, brevinins, ranatuerins, and magainins, are recognized for their potential in developing novel therapeutic agents. jppcm.org Many of these peptides, despite structural differences, demonstrate a range of biological activities, including antimicrobial, immunomodulatory, and even insulin-releasing properties. frontiersin.orgjppcm.org The peptides within the brevinin-1 (B586460), esculentin-2, and ranatuerin-2 (B1576050) families often exhibit a broad spectrum of antimicrobial activity. google.com

A key structural feature of many ranid frog HDPs, including the esculentin-2, brevinin-1, and ranatuerin-2 families, is the presence of a C-terminal cyclic domain formed by a disulfide bridge. google.comimrpress.com This "Rana box" motif, typically a heptapeptide (B1575542) ring in esculentins and brevinins, is a shared characteristic that distinguishes them from peptides like temporins, which lack this cyclic structure. google.comimrpress.com In contrast, peptides of the ranatuerin-2 family possess a smaller, six-membered cyclic domain. google.com Magainins, originally isolated from the African clawed frog Xenopus laevis, are linear α-helical peptides that also lack a C-terminal disulfide bridge. frontiersin.org

While these families share the ability to combat pathogens, their potency and spectrum of activity can vary significantly, which is thought to provide the frog with a comprehensive defense against a wide array of microorganisms. google.com For instance, this compound displays potent antimicrobial activity against a variety of microorganisms with only moderate hemolytic effects. nih.gov

FeatureThis compoundBrevininsRanatuerinsMagainins
Primary Source Lithobates chiricahuensis (Chiricahua leopard frog) nih.govVarious Ranid frogs jppcm.orgVarious Ranid frogs nih.govXenopus laevis (African clawed frog) frontiersin.org
Typical Length (amino acids) 37 nih.gov~20-35~25-40~21-27 frontiersin.org
Key Structural Feature C-terminal heptapeptide ring ("Rana box") via disulfide bridge google.comimrpress.comC-terminal heptapeptide ring ("Rana box") via disulfide bridge google.comC-terminal hexapeptide ring via disulfide bridge google.comLinear, α-helical frontiersin.org
Net Charge (at pH 7) +5 wikipedia.orgGenerally CationicGenerally CationicGenerally Cationic frontiersin.org
Known Biological Activities Antimicrobial, Antifungal, Immunomodulatory, Insulinotropic mdpi.comnih.govjppcm.orgAntimicrobial, Insulinotropic jppcm.orgAntimicrobial nih.govAntimicrobial, Immunomodulatory mdpi.comfrontiersin.org

Impact of Sequence Modifications on Differential Biological Activities

The biological activities of this compound can be significantly altered through specific modifications to its amino acid sequence. These structure-activity relationship (SAR) studies are crucial for designing analogs with enhanced therapeutic potential and reduced cytotoxicity. Research has focused on truncations, amino acid substitutions, and conjugations to modulate the peptide's properties. bioscientifica.comnih.gov

One of the most significant modifications studied is the removal of the C-terminal cyclic domain. nih.gov The truncated analog, this compound(1-30), which lacks the seven-residue ring (CKISKQC), shows a depletion of antimicrobial activity. nih.gov However, this truncation has little effect on its insulin-releasing activity, demonstrating a clear separation of functions within the peptide's structure. nih.gov This suggests that the linear N-terminal portion of the peptide is primarily responsible for its metabolic effects, potentially acting as a cell-penetrating peptide to mediate insulin (B600854) exocytosis. nih.gov

Further modifications to the truncated this compound(1-30) have been explored to enhance its stability and potency. bioscientifica.com The substitution with D-amino acids at positions susceptible to enzymatic degradation, such as Arg-7, Lys-15, and Lys-23, conferred resistance to plasma enzymes while maintaining insulin-releasing activity. bioscientifica.comresearchgate.net Another strategy to prolong the peptide's half-life involves fatty acid acylation. The attachment of an L-octanoate to Lys-15 also improved resistance to plasma degradation. bioscientifica.comresearchgate.net

Conversely, modifications to the full-length peptide to increase its cationicity have also been investigated. nih.gov Substituting negatively charged aspartic acid residues at positions 20 and 27 with lysine (B10760008) ([D20K, D27K]) resulted in a modest increase in antimicrobial potency but a marked increase in cytotoxicity against both human erythrocytes and cancer cells. nih.gov Similarly, substitutions of various leucine (B10760876) residues with lysine (e.g., [L21K], [L24K], [L28K]) enhanced the peptide's net positive charge and insulinotropic potency, with the [L28K] and [C31K] analogs being both more potent and producing a greater maximal insulin-releasing response. nih.gov In contrast, removing the hydrophobic N-terminal hexapeptide (GFSSIF) led to a complete loss of activity against Staphylococcus aureus and a significant reduction in potency against other bacteria and mammalian cells, highlighting the importance of this region for membrane interaction. nih.gov

ModificationPeptide AnalogImpact on Biological ActivityReference
Truncation This compound(1-30) (lacks C-terminal ring)Depleted antimicrobial activity; retained insulin-releasing activity. nih.gov
D-Amino Acid Substitution [D-Arg7, D-Lys15, D-Lys23]-Esculentin-2CHa(1-30)Increased resistance to plasma enzyme degradation; preserved insulinotropic action. bioscientifica.comresearchgate.net
Fatty Acid Acylation Lys15-octanoate-Esculentin-2CHa(1-30)Increased resistance to plasma degradation; preserved insulinotropic action. bioscientifica.comresearchgate.net
Increased Cationicity [D20K, D27K]-Esculentin-2CHaModest increase in antimicrobial potency; marked increase in cytotoxicity. nih.gov
Increased Cationicity [L28K]-Esculentin-2CHaMore potent and effective insulin-releasing activity. nih.gov
Truncation This compound(7-37) (lacks N-terminal hexapeptide)Abolished activity against S. aureus; markedly reduced antimicrobial and cytotoxic potency. nih.gov
Ring Disruption [C31S, C37S]-Esculentin-2CHaDecreased antimicrobial activity. nih.gov

Phylogenetic Analysis Based on Peptide Structures

The primary structures of host-defense peptides are valuable molecular markers for studying the phylogenetic relationships among amphibian species. researchgate.net While the primary structure of Esculentin-2 itself has been poorly conserved throughout the evolutionary radiation of the Ranidae family, the analysis of co-secreted peptide families, such as brevinins, provides significant phylogenetic insights. researchgate.net

A cladistic analysis based on the primary structures of brevinin-1 peptides, which are co-isolated with this compound from Lithobates chiricahuensis, indicates a close phylogenetic relationship between L. chiricahuensis, L. onca, and L. yavapaiensis. nih.gov The fact that the primary structures of this compound, several ranatuerins, and two brevinin-1 peptides are identical between geographically distinct northern and southern populations of L. chiricahuensis supports the proposal that these populations are conspecific. nih.gov However, the presence of other unique peptides in the southern population suggests some degree of evolutionary divergence. nih.gov

Future Research Directions and Unaddressed Gaps

Elucidation of Full Mechanistic Pathways for Specific Activities

The precise mechanisms by which Esculentin-2CHa exerts its diverse biological effects are not yet fully understood. While it is known to interact with cell membranes, the specific pathways for its antimicrobial, anti-diabetic, and immunomodulatory activities need to be delineated. frontiersin.orgwikipedia.orgmdpi.com For instance, in its insulinotropic action, it has been shown to cause membrane depolarization and an increase in intracellular calcium, but the exact molecular targets and downstream signaling cascades remain to be fully elucidated. plos.orgnih.govsemanticscholar.org It is proposed that the peptide is internalized into β-cells and induces insulin (B600854) exocytosis through a KATP channel-independent pathway. nih.govsemanticscholar.org Further research should focus on identifying specific receptors or membrane components that this compound interacts with to initiate these effects. Studies using advanced techniques like cryo-electron microscopy could provide high-resolution structural information about these interactions.

The neuroprotective effects of an this compound analogue, GA30, have been observed in studies on Drosophila melanogaster, where it mitigated copper-induced oxidative stress and behavioral deficits. researchgate.net However, the molecular mechanisms underlying these neuroprotective effects require further investigation. researchgate.net

Comprehensive Structural-Functional Relationship Analysis

The relationship between the structure of this compound and its various functions is a critical area for future research. Early studies have shown that different domains of the peptide are crucial for its different activities. For example, the N-terminal hexapeptide (GFSSIF) is vital for its activity against S. aureus and for its cytotoxicity, while the C-terminal cyclic domain is important for its broad-spectrum antimicrobial activity. nih.gov Interestingly, removal of the cyclic C-terminal domain, which reduces antimicrobial activity, does not abolish its insulin-releasing properties. nih.govsemanticscholar.orgmdpi.com

Systematic modifications of the peptide's amino acid sequence, charge, and hydrophobicity will be essential to map the specific regions responsible for each biological activity. This will enable the design of analogues with enhanced specificity and reduced off-target effects. For example, increasing the cationicity of the peptide through amino acid substitutions has been shown to enhance its insulinotropic effects, possibly by promoting cell uptake. semanticscholar.orgmdpi.com

Table 1: Effects of Structural Modifications on this compound Activity

ModificationEffect on Antimicrobial ActivityEffect on Insulinotropic ActivityEffect on CytotoxicityReference(s)
Removal of N-terminal hexapeptide (GFSSIF)Abolished against S. aureus, markedly reduced against othersNot reportedAbolished nih.gov
Removal of C-terminal cyclic domain (CKISKQC)DecreasedRetainedDecreased nih.govsemanticscholar.orgnih.govmdpi.com
[D20K, D27K] substitutionModestly increasedMore potent but less effectiveMarkedly increased plos.orgnih.gov
[L28K] substitutionNot reportedMore potent and greater maximum responseNot reported plos.orgsemanticscholar.org
[C31S, C37S] substitutionDecreasedMore potent but less effectiveDecreased plos.org
D-amino acid substitutionsNot reportedIncreased resistance to degradation, increased activityNot reported researchgate.net
Fatty acid acylationNot reportedIncreased resistance to degradation, preserved activityNot reported researchgate.netbioscientifica.com

Long-Term Efficacy Studies in in vivo Models

While short-term studies have shown promising results, the long-term efficacy and potential for tachyphylaxis (diminishing response to a drug) of this compound and its analogues need to be thoroughly investigated in relevant in vivo models. nih.gov For example, a 28-day study with the analogue [L28K]this compound in high-fat-fed mice showed sustained improvements in glucose tolerance and insulin secretion without significant effects on body weight. plos.orgnih.govnih.gov However, longer-term studies are necessary to confirm these benefits and to assess any potential for adverse effects to emerge over time. nih.govbioscientifica.com Future studies should extend the duration of treatment and monitor a comprehensive range of physiological and biochemical parameters.

Recent research has also explored the use of this compound in a fusion protein with an albumin-binding domain to create a long-acting formulation for the potential treatment of non-alcoholic fatty liver disease (NAFLD). dovepress.comnih.govnih.gov Long-term efficacy studies of such engineered peptides are crucial. dovepress.comnih.gov

Development of Novel Analogs with Enhanced Potency, Selectivity, and Stability

A key area for future research is the rational design and synthesis of novel this compound analogues with improved therapeutic profiles. The goal is to develop analogues that exhibit enhanced potency for a specific target, increased selectivity to minimize off-target effects, and greater stability in biological fluids to prolong their therapeutic action. bioscientifica.comresearcher.life

Studies have already shown that modifications such as D-amino acid substitutions and fatty acid acylation can increase the peptide's resistance to degradation by plasma enzymes. researchgate.netbioscientifica.comresearcher.life Further exploration of these and other chemical modification strategies, such as PEGylation or fusion to larger proteins, could lead to the development of long-acting formulations. dovepress.comnih.gov The development of analogues that can differentiate between antimicrobial and insulinotropic activities is particularly important to create targeted therapies. nih.govsemanticscholar.orgmdpi.com

Table 2: Investigated Analogs of this compound and their Properties

AnalogKey Modification(s)Observed Enhancement(s)Reference(s)
[L28K]this compoundLeucine (B10760876) to Lysine (B10760008) at position 28Increased potency and efficacy of insulin secretion plos.orgsemanticscholar.org
[C31K]this compoundCysteine to Lysine at position 31Increased potency and efficacy of insulin secretion plos.org
[d-Arg7,d-Lys15,d-Lys23]-esculentin-2CHa(1-30)D-amino acid substitutionsIncreased resistance to plasma degradation, preserved insulin-releasing activity bioscientifica.comresearcher.life
Lys15-octanoate-esculentin-2CHa(1-30)Fatty acid attachmentIncreased resistance to plasma degradation, preserved insulin-releasing activity mdpi.combioscientifica.comresearcher.life
SUMO-3×ESC-ABDFusion protein with albumin binding domainExtended plasma half-life, improved glucose control and NAFLD conditions nih.gov
ESC-ABD-AuNPsCoated on gold nanoparticlesProlonged retention in organs, reduced blood glucose dovepress.comresearchgate.net

Exploration of this compound as a Research Tool for Cellular Processes

Beyond its direct therapeutic applications, this compound and its fluorescently-labeled analogues could serve as valuable research tools for studying fundamental cellular processes. bioscientifica.com Its ability to interact with and penetrate cell membranes without causing significant damage suggests its potential use as a cell-penetrating peptide (CPP) for the intracellular delivery of other therapeutic molecules or imaging agents. nih.govbioscientifica.com

Further research could explore the use of this compound to investigate membrane dynamics, ion channel function, and the mechanisms of exocytosis. plos.orgnih.govsemanticscholar.org Understanding how this peptide modulates cellular functions at a molecular level could provide new insights into various physiological and pathological processes.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Esculentin-2CHa stimulates insulin secretion in pancreatic β-cells?

  • Methodological Answer : this compound induces insulin release via membrane depolarization and intracellular Ca²⁺ elevation in BRIN-BD11 cells. Key experiments include:

  • Fluorescent dye assays (e.g., Fura-2 for Ca²⁺ flux) to quantify ion dynamics.
  • KATP channel inhibition (e.g., using glibenclamide) and voltage-dependent Ca²⁺ channel blockers to dissect signaling pathways.
  • Threshold concentration: ≥0.03 nM (EC₅₀ ~0.3 nM) .
    • Critical Data : At 3 µM, this compound elicits a 10.3-fold increase in insulin secretion compared to basal levels (5.6 mM glucose) .

Q. Which experimental models are most suitable for studying this compound’s antidiabetic effects?

  • In vitro : BRIN-BD11 clonal β-cells for dose-response profiling (e.g., 0.01–3 µM peptide concentrations) .
  • Ex vivo : Isolated mouse islets under high-glucose (16.7 mM) conditions to mimic hyperglycemia .
  • In vivo : Diet-induced obese (DIO) mice (45% fat diet for 120 days) to assess glucose tolerance (IPGTT) and insulin sensitivity (HOMA-IR) .

Q. What are the key structural modifications of this compound that enhance its potency?

  • Methodological Approach :

  • Alanine/lysine scanning to identify critical residues (e.g., [L28K] substitution increases efficacy by 66% in DIO mice).
  • Stability assays : Evaluate peptide degradation in serum via HPLC and mass spectrometry .
    • Key Finding : [L28K]- and [C31S]-substituted analogues show 2.7-fold higher insulinotropic activity than wild-type peptide at 1 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on insulin sensitivity vs. secretion?

  • Contradiction : Acute [L28K]this compound administration (75 nmol/kg) improves glucose tolerance (20% AUC reduction, P<0.05) but has no effect on insulin sensitivity in DIO mice .
  • Methodological Solutions :

  • Hyperinsulinemic-euglycemic clamps to directly measure insulin sensitivity.
  • Tissue-specific knockout models (e.g., β-cell-specific Cre mice) to isolate peptide actions.
  • Multi-omics integration (transcriptomics/proteomics) to identify off-target pathways .

Q. What experimental designs optimize the assessment of this compound’s long-term metabolic effects?

  • Key Parameters :

  • Chronic dosing : 28-day twice-daily IP injections (75 nmol/kg) in DIO mice .
  • Outcome metrics : Non-fasting glucose (-15%, P<0.05), insulin (-20%, P<0.05), and pancreatic glucagon (-30%, P<0.01) .
    • Controls : Pair-fed lean mice on standard chow (10% fat) and saline-injected DIO cohorts .
    • Advanced Tools :
  • Dual-energy X-ray absorptiometry (DXA) for body composition.
  • CLAMS metabolic chambers to monitor energy expenditure and respiratory exchange ratios .

Q. How do researchers validate the specificity of this compound’s actions on β-cell function?

  • Validation Strategies :

  • Co-treatment with antagonists (e.g., GLP-1 receptor blockers) to rule out cross-talk with incretin pathways.
  • Calcium imaging in α-cells (e.g., In-R1-G9 cells) to confirm β-cell selectivity.
  • RNA interference (siRNA) targeting putative receptors (e.g., GPCRs) .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response data?

  • Approach :

  • Baseline-corrected AUC (trapezoidal method) for glucose/insulin curves.
  • ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons.
  • EC₅₀/IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
    • Critical Threshold : Significance at P<0.05, with n≥8 replicates per group .

Q. How can researchers address variability in this compound’s efficacy across peptide batches?

  • Quality Control Measures :

  • HPLC purity checks (>95% purity).
  • Circular dichroism (CD) to confirm secondary structure (e.g., α-helical content).
  • Functional validation in BRIN-BD11 cells for each batch .

Tables of Key Findings

Parameter This compound [L28K] Analogue Significance
Insulin secretion (3 µM)10.3-fold increase15.8-fold increaseP<0.001
Glucose AUC (28-day treatment)20% reduction25% reductionP<0.01
Plasma glucagon reduction25%30%P<0.01

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.